molecular formula C20H32N4O3 B2717031 N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1396847-91-8

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

货号: B2717031
CAS 编号: 1396847-91-8
分子量: 376.501
InChI 键: QDPZAWYCVHPRHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the phenoxyethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

“N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

科学研究应用

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential pharmaceutical agent with therapeutic effects.

    Industry: As an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of “N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

相似化合物的比较

Similar Compounds

    N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

生物活性

N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide, known by its CAS number 1396847-91-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N4O3C_{20}H_{32}N_{4}O_{3} with a molecular weight of 376.5 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a phenoxyethyl urea moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1396847-91-8
Molecular FormulaC20H32N4O3
Molecular Weight376.5 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors against various pathogens. A notable focus is on their activity against Mycobacterium tuberculosis (Mtb), where they target the menaquinone biosynthetic pathway, specifically the enzyme MenA.

In vitro assays have shown that certain piperidine derivatives exhibit IC50 values ranging from 13 to 22 μM against MenA, indicating potent inhibitory effects that could be leveraged in tuberculosis therapy .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance binding affinity and inhibitory action on target enzymes. Modifications in the piperidine ring and substitution patterns on the urea group significantly influence biological activity. Studies suggest that optimizing these regions could improve both potency and selectivity against bacterial targets .

Case Studies

  • Antitubercular Efficacy : A study investigated a series of piperidine derivatives, including this compound, for their antitubercular properties. The results demonstrated significant reductions in Mtb viability when treated with these compounds in combination with other agents targeting the electron transport chain .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as an anticancer agent .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(tert-butyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Piperidine Ring Functionalization : Introduce the tert-butyl carboxamide group via alkylation using tert-butyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

Ureido Group Incorporation : React the intermediate with 2-phenoxyethyl isocyanate in the presence of a base (e.g., triethylamine) to form the ureido linkage. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to minimize side products .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor yield at each step via HPLC .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at δ 1.2–1.4 ppm, phenoxyethyl aromatic protons at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., ureido N-H stretch at ~3300 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination) using fluorescence-based substrates .
  • Cellular Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with membrane preparations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Compare docking scores with experimental IC₅₀ values to validate hypotheses .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify critical residues for mutagenesis studies .

Q. What strategies mitigate instability of the ureido linkage under physiological conditions?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. The ureido group is prone to hydrolysis at pH < 3 or > 8 .
  • Prodrug Design : Replace the ureido group with a stable bioisostere (e.g., carbamate) or introduce steric hindrance (e.g., methyl substituents) .
  • Formulation Optimization : Use enteric coatings or lipid-based nanoemulsions to protect the compound in acidic environments .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor oral absorption (e.g., logP < 3) may explain reduced in vivo activity .
  • Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., oxidative dealkylation of the tert-butyl group) that may alter activity .
  • Dose-Response Optimization : Adjust dosing regimens (e.g., intraperitoneal vs. oral) and use PK/PD modeling to align in vitro IC₅₀ with achievable plasma concentrations .

Q. Methodological Considerations Table

Challenge Technique Key Parameters Evidence
Synthesis Yield OptimizationStepwise Stoichiometry AdjustmentMolar ratios, reaction time, purification
Structural ConfirmationMulti-spectroscopic AnalysisNMR chemical shifts, HRMS accuracy
Binding Mechanism ResolutionMD Simulations & DockingRMSD, hydrogen-bond occupancy, docking scores
Stability EnhancementProdrug DesignBioisosteric replacement, formulation

属性

IUPAC Name

N-tert-butyl-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-20(2,3)23-19(26)24-12-9-16(10-13-24)15-22-18(25)21-11-14-27-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,23,26)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPZAWYCVHPRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。